![molecular formula C26H28N2O2 B11820578 4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11820578.png)
4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-{[4-(Dietilamino)fenil]metilideno}-2-metil-1,2,3,4-tetrahidroacridina-9-carboxílico es un compuesto orgánico complejo con un peso molecular de 400,52 g/mol Es conocido por su estructura única, que incluye un grupo dietilamino, un grupo fenilmetilideno y una porción de ácido tetrahidroacridina carboxílico
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 4-{[4-(Dietilamino)fenil]metilideno}-2-metil-1,2,3,4-tetrahidroacridina-9-carboxílico generalmente implica la condensación de 4-(dietilamino)benzaldehído con ácido 2-metil-1,2,3,4-tetrahidroacridina-9-carboxílico en condiciones ácidas o básicas . La reacción se lleva a cabo a menudo en presencia de un catalizador, como el ácido p-toluensulfónico, para facilitar la formación del producto deseado. La mezcla de reacción se purifica luego utilizando técnicas como la recristalización o la cromatografía en columna para obtener el compuesto puro.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, los métodos industriales pueden incorporar técnicas de purificación avanzadas, como la cromatografía líquida de alto rendimiento (HPLC), para garantizar la alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 4-{[4-(Dietilamino)fenil]metilideno}-2-metil-1,2,3,4-tetrahidroacridina-9-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como permanganato de potasio u óxido de cromo (VI) para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para producir alcoholes o aminas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo dietilamino puede ser reemplazado por otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO₄), óxido de cromo (VI) (CrO₃)
Reducción: Borohidruro de sodio (NaBH₄), hidruro de aluminio y litio (LiAlH₄)
Sustitución: Varios nucleófilos como haluros, aminas o tioles
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 4-{[4-(Dietilamino)fenil]metilideno}-2-metil-1,2,3,4-tetrahidroacridina-9-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en varias reacciones químicas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades, incluidos los trastornos neurodegenerativos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de tintes y pigmentos.
Mecanismo De Acción
El mecanismo de acción del ácido 4-{[4-(Dietilamino)fenil]metilideno}-2-metil-1,2,3,4-tetrahidroacridina-9-carboxílico implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la progresión de enfermedades, lo que lleva a efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos Similares
4-Dietilaminobenzaldehído: Un compuesto relacionado con un grupo dietilamino similar pero que carece de la porción tetrahidroacridina.
Cloruro de N-(4-{Bis[4-(dimetilamino)fenil]metilideno}ciclohexa-2,5-dien-1-ilideno)-N-metilfenilmetanamonio: Otro compuesto con similitudes estructurales pero diferentes grupos funcionales.
Unicidad
El ácido 4-{[4-(Dietilamino)fenil]metilideno}-2-metil-1,2,3,4-tetrahidroacridina-9-carboxílico es único debido a su combinación de un grupo dietilamino, un grupo fenilmetilideno y una porción de ácido tetrahidroacridina carboxílico. Esta estructura única confiere propiedades químicas y biológicas específicas que lo distinguen de otros compuestos similares.
Propiedades
Fórmula molecular |
C26H28N2O2 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
4-[[4-(diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C26H28N2O2/c1-4-28(5-2)20-12-10-18(11-13-20)16-19-14-17(3)15-22-24(26(29)30)21-8-6-7-9-23(21)27-25(19)22/h6-13,16-17H,4-5,14-15H2,1-3H3,(H,29,30) |
Clave InChI |
XFVOSKATXDUXTO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=C2CC(CC3=C(C4=CC=CC=C4N=C23)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


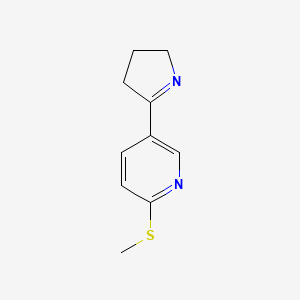

![[2-Hydroxy-4-[1-hydroxy-2-(propan-2-ylamino)butyl]phenyl] methanesulfonate](/img/structure/B11820509.png)
![Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methylester](/img/structure/B11820518.png)
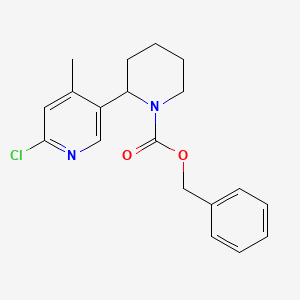




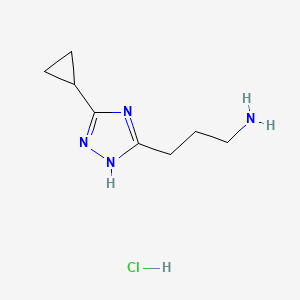

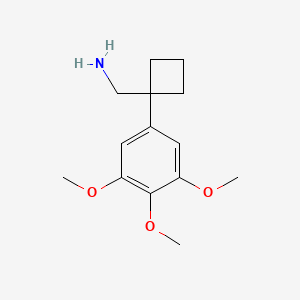
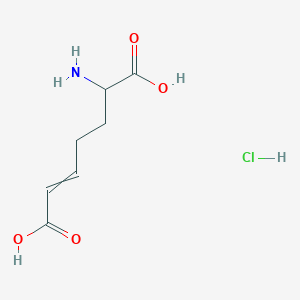
![4-[1-[Amino(ethyl)amino]ethyl]-2-methylphenol;dihydrochloride](/img/structure/B11820573.png)
